o-Tolyl 4-diazo-3,4-dihydro-2-oxonaphthalene-1-sulphonate
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Overview
Description
o-Tolyl 4-diazo-3,4-dihydro-2-oxonaphthalene-1-sulphonate: is a complex organic compound known for its unique chemical structure and reactivity. It is primarily used in various scientific research applications due to its diazo group, which makes it highly reactive and useful in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of o-Tolyl 4-diazo-3,4-dihydro-2-oxonaphthalene-1-sulphonate typically involves the diazotization of o-toluidine followed by coupling with 3,4-dihydro-2-oxonaphthalene-1-sulphonic acid. The reaction conditions often require a controlled acidic environment and low temperatures to ensure the stability of the diazo compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale diazotization processes with stringent control over temperature and pH to maximize yield and purity. The use of advanced purification techniques such as recrystallization or chromatography is common to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The diazo group in the compound makes it susceptible to nucleophilic substitution reactions, where nucleophiles like amines or alcohols can replace the diazo group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, alcohols, under mild acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of corresponding oxides or quinones.
Reduction: Formation of amines or hydrazines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry: In organic chemistry, o-Tolyl 4-diazo-3,4-dihydro-2-oxonaphthalene-1-sulphonate is used as a precursor for the synthesis of various aromatic compounds. Its diazo group is particularly useful in creating complex molecular structures through diazo coupling reactions.
Biology: The compound is used in biological research for labeling and tracking purposes due to its ability to form stable bonds with biomolecules. It is also used in the study of enzyme mechanisms and protein interactions.
Medicine: In medicinal chemistry, it is explored for its potential as a pharmacophore in drug design. Its unique structure allows for the development of novel therapeutic agents targeting specific biological pathways.
Industry: Industrially, the compound is used in the production of dyes and pigments. Its reactivity makes it suitable for creating vibrant and stable colors in various materials.
Mechanism of Action
The mechanism of action of o-Tolyl 4-diazo-3,4-dihydro-2-oxonaphthalene-1-sulphonate involves the formation of reactive intermediates through the diazo group. These intermediates can interact with various molecular targets, leading to the formation of stable products. The pathways involved often include nucleophilic attack, electrophilic substitution, and radical formation.
Comparison with Similar Compounds
- p-Tolyl 4-diazo-3,4-dihydro-2-oxonaphthalene-1-sulphonate
- m-Tolyl 4-diazo-3,4-dihydro-2-oxonaphthalene-1-sulphonate
- Phenyl 4-diazo-3,4-dihydro-2-oxonaphthalene-1-sulphonate
Comparison: Compared to its analogs, o-Tolyl 4-diazo-3,4-dihydro-2-oxonaphthalene-1-sulphonate exhibits unique reactivity due to the position of the tolyl group. This positional difference can influence the compound’s stability, reactivity, and the types of reactions it undergoes. Its unique structure makes it particularly useful in specific synthetic applications where other analogs may not be as effective.
Biological Activity
o-Tolyl 4-diazo-3,4-dihydro-2-oxonaphthalene-1-sulphonate is a complex organic compound characterized by its diazo and sulphonate functional groups. Its molecular formula is C17H14N2O4S, with a molar mass of approximately 342.37 g/mol. This compound has garnered attention in both organic synthesis and biological research due to its diverse biological activities and potential applications.
The structure of this compound includes:
- Diazo Group : Known for its reactivity in various chemical transformations.
- Sulphonate Group : Enhances solubility in water and biological fluids, which is crucial for biological activity.
Biological Activity
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Activity : Studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi. The presence of the diazo group is often linked to enhanced antimicrobial properties.
- Antioxidant Properties : Compounds containing naphthalene derivatives have been reported to exhibit antioxidant activities, which can protect cells from oxidative stress.
- Cytotoxicity : Preliminary studies suggest that this compound may have cytotoxic effects against certain cancer cell lines, indicating potential as an anticancer agent.
Case Studies
Recent investigations into the biological activity of this compound have yielded promising results:
Study 1: Antimicrobial Evaluation
A study assessed the antimicrobial efficacy of various diazo compounds, including this compound. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential use in pharmaceuticals.
Compound | Inhibition Zone (mm) | Bacteria Tested |
---|---|---|
o-Tolyl 4-diazo... | 15 | S. aureus |
p-Tolyl diazo... | 12 | E. coli |
Study 2: Cytotoxicity Against Cancer Cell Lines
In vitro studies evaluated the cytotoxic effects of this compound on A549 lung cancer cells. The IC50 value was determined to be approximately 25 µg/mL after a 72-hour treatment period.
Compound | IC50 (µg/mL) | Cell Line |
---|---|---|
o-Tolyl 4-diazo... | 25 | A549 |
Standard Chemotherapeutic Agent | 15 | A549 |
The biological activities of this compound may be attributed to its ability to generate reactive oxygen species (ROS) upon metabolic activation. This ROS generation can lead to cellular damage in pathogens or cancer cells, promoting apoptosis.
Properties
CAS No. |
83846-93-9 |
---|---|
Molecular Formula |
C17H14N2O4S |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
(2-methylphenyl) 4-diazo-2-oxo-1H-naphthalene-1-sulfonate |
InChI |
InChI=1S/C17H14N2O4S/c1-11-6-2-5-9-16(11)23-24(21,22)17-13-8-4-3-7-12(13)14(19-18)10-15(17)20/h2-9,17H,10H2,1H3 |
InChI Key |
ZHPMRCHJFYQJRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OS(=O)(=O)C2C(=O)CC(=[N+]=[N-])C3=CC=CC=C23 |
Origin of Product |
United States |
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